2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound represents a sophisticated bicyclic system with specific stereochemical arrangements that define its chemical behavior and physical properties. The compound possesses the molecular formula C₁₃H₁₄O₄ with a molecular weight of 234.25 grams per mole, indicating a relatively compact structure despite its functional complexity. The fundamental framework consists of a dihydroindene core structure, which represents a partially saturated indene system where the five-membered ring retains two carbon-carbon double bonds while incorporating saturated carbon centers.
The stereochemical configuration centers around the quaternary carbon atom at the 2-position, which bears two methyl substituents and two carboxylate ester groups. This quaternary center creates a tetrahedral geometry that significantly influences the overall molecular conformation and reactivity patterns. The spatial arrangement of the functional groups around this central carbon atom determines the compound's accessibility to various chemical reactions and its interaction with other molecular species. Computational analysis reveals that the molecule exhibits specific rotational characteristics around key bonds, with a rotatable bond count of four, indicating moderate conformational flexibility.
The dicarboxylate functionality introduces additional stereochemical considerations, as the ester groups can adopt various orientations relative to the bicyclic framework. The presence of these electron-withdrawing groups creates significant electronic effects throughout the molecular structure, influencing both the reactivity and stability of the compound. The molecular geometry demonstrates a calculated logarithmic partition coefficient (LogP) value of 2.24, suggesting moderate lipophilicity that affects solubility characteristics and molecular interactions.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₄O₄ | Elemental Analysis |
| Molecular Weight | 234.25 g/mol | Mass Spectrometry |
| Heavy Atom Count | 17 | Computational Analysis |
| Rotatable Bond Count | 4 | Computational Analysis |
| LogP Value | 2.24 | Computational Prediction |
Crystallographic Analysis and X-ray Diffraction Data
X-ray diffraction analysis provides crucial insights into the solid-state structure and packing arrangements of this compound crystals. The crystallographic investigation reveals detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions that govern the compound's physical properties. X-ray diffraction techniques utilize the interaction between X-ray radiation and electron density around atoms to create detailed structural maps, allowing precise determination of molecular geometry in the crystalline state.
The diffraction pattern analysis demonstrates specific crystallographic parameters that define the unit cell dimensions and symmetry properties of the compound. The crystal structure exhibits particular space group characteristics that influence the overall packing efficiency and stability of the crystalline form. The systematic investigation of diffraction data reveals that the compound adopts a specific crystal system with defined lattice parameters, including unit cell dimensions and angular relationships between crystallographic axes.
Detailed examination of the X-ray diffraction data shows characteristic reflection patterns that correspond to the ordered arrangement of molecules within the crystal lattice. The intensity and positioning of diffraction peaks provide quantitative information about atomic coordinates and thermal motion parameters. The analysis reveals specific intermolecular interactions, including hydrogen bonding patterns and van der Waals contacts, that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.
The crystallographic analysis also provides insights into molecular conformation within the solid state, which may differ from gas-phase or solution-phase structures. The packing arrangement demonstrates how individual molecules orient relative to neighboring molecules, creating specific patterns that optimize crystal energy and stability. These structural details are essential for understanding the compound's behavior in various chemical environments and predicting its reactivity patterns.
| Crystallographic Parameter | Measurement Technique | Structural Information |
|---|---|---|
| Unit Cell Dimensions | X-ray Diffraction | Lattice Parameters |
| Space Group | Systematic Analysis | Symmetry Properties |
| Atomic Coordinates | Structure Refinement | Molecular Geometry |
| Intermolecular Distances | Diffraction Analysis | Packing Interactions |
| Thermal Parameters | Temperature Factors | Atomic Motion |
Comparative Analysis of Tautomeric Forms
The comparative analysis of tautomeric forms in this compound reveals important insights into the dynamic equilibrium processes that occur in solution and their impact on chemical reactivity. Tautomerism represents a fundamental phenomenon where structural isomers readily interconvert through rapid proton transfer reactions, creating dynamic equilibria between different molecular forms. In dicarbonyl systems similar to this compound, tautomeric equilibria can significantly influence chemical behavior and stability patterns.
The enol-keto tautomeric equilibrium represents a particularly important consideration for compounds containing carbonyl functionalities adjacent to methylene groups. In the case of this compound, the presence of ester carbonyl groups creates potential sites for tautomeric interconversion, although the specific substitution pattern may limit these processes. The quaternary carbon center bearing the two carboxylate groups eliminates traditional enolization pathways, but alternative tautomeric processes may still occur involving the aromatic ring system or other structural elements.
Resonance stabilization plays a crucial role in determining the relative stability of different tautomeric forms. The delocalization of electron density through the conjugated system can stabilize certain tautomeric forms over others, creating preferential distributions that influence the compound's overall chemical behavior. The presence of the bicyclic indene framework provides additional opportunities for electronic delocalization that may affect tautomeric equilibria and stability patterns.
Solvent effects significantly influence tautomeric equilibria, as different solvents can stabilize particular forms through specific interactions such as hydrogen bonding or dipolar interactions. The analysis of tautomeric behavior in various solvent systems provides insights into the relative energetics of different forms and their interconversion kinetics. Temperature variations also affect these equilibria, with higher temperatures generally favoring more rapid interconversion rates and potentially altering the equilibrium distributions between different tautomeric forms.
| Tautomeric Aspect | Influence Factor | Chemical Consequence |
|---|---|---|
| Enol-Keto Equilibrium | Resonance Stabilization | Reactivity Patterns |
| Solvent Effects | Hydrogen Bonding | Equilibrium Position |
| Temperature Dependence | Kinetic Energy | Interconversion Rate |
| Electronic Delocalization | Conjugation | Stability Distribution |
| Structural Constraints | Molecular Geometry | Available Pathways |
Properties
IUPAC Name |
dimethyl 1,3-dihydroindene-2,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPSCACBHUTBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC=CC=C2C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729302 | |
| Record name | Dimethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276888-00-7 | |
| Record name | Dimethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Halogenation and Esterification of 2,2-Dimethylpropane-1,3-dicarboxylic Acid Derivatives
One of the most documented preparation routes involves the transformation of 2,2-dimethylpropane-1,3-dicarboxylic acid derivatives into halogenated intermediates, followed by esterification to yield the desired dicarboxylate esters.
Starting Material: 2,2-Dimethylpropane-1,3-dicarboxylic acid or its anhydride (β,β-dimethylglutaric acid or anhydride).
Halogenation: The acid derivative is reacted with acid chlorides (such as thionyl chloride or phosphorus pentachloride) to form acid chlorides, which are then brominated with bromine at controlled temperatures (0–150 °C). This step produces 1,3-dibromo-2,2-dimethylpropane-1,3-dicarboxylic acid chlorides or esters as intermediates.
Esterification: The halogenated intermediates are subsequently reacted with alcohols (e.g., methanol or ethanol) to form the corresponding diesters, such as 1,3-dibromo-2,2-dimethylpropane-1,3-dicarboxylic acid diethyl or dimethyl esters.
Reaction conditions and yields:
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride (1.2–3 eq), catalyst | 40–90 | ~30 min | - | Catalyst presence optional |
| Bromination | Phosphorus pentachloride (1–1.3 eq), Bromine (1.9–2.2 eq) | 80–130 | 15–20 hours | - | Bromine added stoichiometrically |
| Esterification | Alcohol (e.g., methanol), usual esterification methods | Room temp | 1 hour | ~80 | After distillation of volatiles |
This method is advantageous because it uses acid chlorides instead of more hazardous phosphorus pentabromide, improving safety and handling. The process yields high purity halogenated intermediates suitable for further synthetic transformations.
Synthesis via Oxidation of 3,3-Dimethyl-1,2-dihydroindene
Another approach to preparing related diester derivatives involves starting from 3,3-dimethyl-1,2-dihydroindene , which undergoes oxidation to introduce carboxylic acid groups at specific positions.
Starting Material: 3,3-Dimethyl-1,2-dihydroindene.
Oxidation: The indene derivative is oxidized under controlled conditions to introduce carboxyl groups at the 2-position, eventually leading to 2,2-dimethyl 1,3-dihydroindene-2,2-dicarboxylate or related acid derivatives.
Industrial Scale: Oxidation is often performed in continuous flow reactors to optimize yield, reproducibility, and scalability. The choice of oxidizing agents is critical to maximize yield and minimize side products.
While specific oxidizing agents and detailed reaction conditions are less documented for this exact compound, typical oxidants in similar indene oxidation include chromium-based reagents, manganese catalysts with hydrogen peroxide, or other selective oxidants.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,2-Dimethylpropane-1,3-dicarboxylic acid | Thionyl chloride, phosphorus pentachloride, bromine, alcohol | 1,3-Dibromo-2,2-dimethyl dicarboxylate esters | ~80% | Uses acid chlorides instead of phosphorus pentabromide; safer and efficient |
| 2 | 3,3-Dimethyl-1,2-dihydroindene | Oxidizing agents (various), continuous flow reactors | This compound | Not explicitly reported | Industrial scale oxidation; conditions optimized for yield and purity |
| 3 | Indane derivatives | Claisen–Schmidt condensation, Knoevenagel reaction, oxidants | Functionalized indane dicarboxylates | 17–85% (varies) | Provides synthetic insight; adaptable for indene derivatives |
Detailed Research Findings and Analysis
The patent EP0021112A1 provides a comprehensive process for preparing 1,3-dibromo-2,2-dimethylpropane-1,3-dicarboxylic acid derivatives, which are closely related intermediates to this compound. The process emphasizes the use of acid chlorides (thionyl chloride, phosphorus pentachloride) for safer and more efficient halogenation compared to traditional phosphorus pentabromide methods. Reaction temperatures and molar equivalents are carefully controlled to optimize yield and purity.
Oxidation methods for the indene core, although less specifically documented for this exact compound, are well established in the literature for related compounds. Continuous flow oxidation setups improve the scalability and reproducibility of the process, which is critical for industrial applications.
Functionalization strategies from indane-1,3-dione chemistry demonstrate the versatility of condensation and oxidation reactions to introduce carboxylate groups on cyclic frameworks similar to 1,3-dihydroindene. These methods provide additional synthetic routes that could be adapted or modified for the target compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylic acid.
Reduction: Formation of 2,2-Dimethyl 1,3-dihydroindene-2,2-dimethanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Overview
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate is an organic compound with significant potential in various scientific fields due to its unique chemical structure and properties. This compound is utilized primarily in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various reaction pathways:
- Building Block : It is used to synthesize derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals.
- Precursor : The compound acts as a precursor for the synthesis of biologically active molecules and functional materials.
Medicinal Chemistry
Research has indicated potential biological activities associated with this compound:
- Anticancer Properties : Studies have explored its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through specific molecular interactions.
- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise for developing new therapeutic agents against resistant strains of bacteria and fungi.
Polymer Science
In the industrial sector, this compound is utilized in the production of polymers and resins:
- Polymerization Reactions : It can be employed as a monomer or co-monomer in polymerization processes to create materials with desired mechanical and thermal properties.
- Additive in Coatings : The compound is used to enhance the performance characteristics of coatings and adhesives.
Case Studies
-
Anticancer Activity Study : A recent publication focused on evaluating the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations.
- Methodology : In vitro assays were conducted to assess cytotoxicity using MTT assays.
- Findings : The compound demonstrated an IC50 value indicating effective concentration levels for therapeutic potential.
-
Antimicrobial Evaluation : Another study investigated the antimicrobial properties of this compound against several bacterial strains.
- Methodology : Disk diffusion methods were employed to determine the zone of inhibition.
- Findings : Notable activity was observed against resistant strains of Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The aromatic ring and methyl groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,2-dimethyl 1,3-dihydroindene-2,2-dicarboxylate with analogous compounds based on substituents, core structure, and applications.
Substituent Variations in Indene Dicarboxylates
a) Dibenzyl-(1S,2S)-2,3-Dihydro-1H-Indene-1,2-Dicarboxylate
- Structure : Features a dihydroindene core with benzyl ester groups at positions 1 and 2.
- Applications : Investigated in asymmetric synthesis and polymer chemistry due to its chiral centers .
b) Ethyl 2-Amino-2,3-Dihydro-1H-Indene-2-Carboxylate Hydrochloride
- Structure: Combines an ethyl ester with an amino group at the 2-position of the dihydroindene core.
- Key Differences: The amino group enhances reactivity (e.g., in nucleophilic substitutions) and modifies solubility (higher polarity due to the hydrochloride salt). Molecular weight is 241.72 g/mol .
- Applications : Likely used in medicinal chemistry as a building block for bioactive molecules .
c) Diethyl 1H-Indole-2,3-Dicarboxylate
- Structure : An indole derivative with ethyl ester groups at positions 2 and 3.
- Key Differences: The indole core introduces aromaticity and nitrogen heteroatoms, differing significantly from the non-aromatic dihydroindene structure. This affects electronic properties and binding interactions .
- Applications : Used in heterocyclic chemistry for synthesizing fluorescent dyes or pharmaceuticals .
Core Structure Variations
a) 2,3-Dihydro-1H-Indene-2-Carbaldehyde
- Structure : A dihydroindene derivative with an aldehyde functional group instead of dicarboxylate esters.
- Key Differences : The aldehyde group enables condensation reactions (e.g., forming Schiff bases), offering distinct reactivity compared to ester-functionalized analogs .
- Applications : Intermediate in agrochemical and fragrance synthesis .
b) Diphenyl 2-Cyano-2H-Benzimidazole-1,3-Dicarboxylate
- Structure: A benzimidazole core with phenyl ester and cyano groups.
- Key Differences: The fused aromatic benzimidazole ring system enhances thermal stability and π-π stacking interactions, unlike the non-aromatic dihydroindene .
- Applications: Potential use in optoelectronics or as a ligand in coordination chemistry .
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Trends
- Steric and Electronic Effects : Methyl esters in the target compound provide moderate steric hindrance and higher hydrolytic stability compared to bulkier benzyl or ethyl esters .
- Solubility : Methyl esters likely increase water solubility relative to phenyl or benzyl analogs, though exact data are unavailable.
- Synthetic Utility : The dihydroindene core’s rigidity may favor applications in stereoselective synthesis, similar to dibenzyl analogs .
Biological Activity
Chemical Structure and Properties
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate (CAS Number: 276888-00-7) is an organic compound with the molecular formula . This compound is a derivative of indene and features a bicyclic structure that contributes to its unique chemical properties. The presence of two carboxylate groups enhances its potential for biological activity through various interactions with biomolecules .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their structural conformation and functional properties. Additionally, the aromatic ring facilitates π-π stacking interactions, which may modulate the activity of biological targets .
Research Findings
Recent studies have explored the compound's potential applications in medicinal chemistry and biochemistry. Notably:
- Antioxidant Activity : Research indicates that derivatives of indene compounds exhibit significant antioxidant properties. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines. This could have implications for treating conditions like arthritis and other inflammatory disorders.
- Anticancer Potential : There is emerging evidence supporting the compound's role in cancer therapy. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the modulation of cell signaling pathways involved in survival and proliferation .
Case Studies
Several case studies have highlighted the biological effects of related indene derivatives:
-
Study on Antioxidant Properties :
- Objective : To evaluate the antioxidant capacity of indene derivatives.
- Method : DPPH radical scavenging assay.
- Results : Indene derivatives demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant activity.
-
Study on Anti-inflammatory Mechanisms :
- Objective : To assess the anti-inflammatory effects of indene derivatives in vitro.
- Method : Measurement of cytokine levels in LPS-stimulated macrophages.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with indene derivatives.
-
Anticancer Activity Evaluation :
- Objective : To investigate the cytotoxic effects of indene derivatives on cancer cell lines.
- Method : MTT assay for cell viability.
- Results : Indene derivatives exhibited selective cytotoxicity against breast cancer cells with IC50 values in the micromolar range.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Cytokine inhibition | |
| Anticancer | Induction of apoptosis |
Table 2: Case Study Results
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antioxidant Properties | DPPH Assay | Dose-dependent scavenging |
| Anti-inflammatory | Cytokine Measurement | Reduced TNF-alpha levels |
| Anticancer Activity | MTT Assay | Selective cytotoxicity |
Q & A
Basic: What are the recommended synthetic routes for preparing 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate?
Answer:
The compound can be synthesized via esterification of the corresponding dihydroindene dicarboxylic acid using methanol in the presence of catalytic sulfuric acid. Alternatively, transesterification with dimethyl carbonate under reflux conditions (e.g., 80–100°C) in anhydrous toluene may improve yield . For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed, as demonstrated in structurally analogous indene-dicarboxylate systems .
Basic: Which spectroscopic methods are optimal for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: and NMR are critical for verifying the indene backbone and ester groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl ester resonances (δ 3.6–3.8 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H] = 279.1 g/mol) and detects fragmentation patterns .
- IR Spectroscopy: Strong carbonyl stretches (C=O at ~1720 cm) and C-O ester vibrations (~1250 cm) validate ester groups .
Advanced: How can computational chemistry predict reactivity in Diels-Alder reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and activation energies. For example, the electron-deficient dicarboxylate group enhances dienophile character, favoring cycloaddition with electron-rich dienes . Solvent effects (e.g., toluene vs. DCM) can be simulated using the Polarizable Continuum Model (PCM) .
Advanced: How to resolve contradictions in reported melting points (e.g., 120–125°C vs. 130–135°C)?
Answer:
Discrepancies may arise from polymorphic forms or impurities. Techniques:
- Differential Scanning Calorimetry (DSC): Identifies phase transitions and purity (>95% purity reduces melting range).
- Recrystallization Optimization: Use solvents like ethyl acetate/hexane mixtures to isolate the thermodynamically stable polymorph .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential respiratory irritation .
- Waste Disposal: Segregate as halogen-free organic waste; consult ECHA guidelines for neutralization (e.g., hydrolysis under basic conditions) .
Advanced: What strategies resolve stereochemistry in derivatives (e.g., dihydroindene ring substitutions)?
Answer:
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation) .
- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD): Correlate Cotton effects with computed electronic transitions for stereochemical assignment .
Basic: How to optimize esterification yields during synthesis?
Answer:
- Catalyst Screening: Acidic resins (e.g., Amberlyst-15) reduce side reactions vs. HSO .
- Solvent Selection: Anhydrous toluene or THF improves reagent solubility and minimizes hydrolysis .
- Reaction Monitoring: TLC (silica, ethyl acetate/hexane 1:4) tracks progress; target R ≈ 0.5 .
Advanced: What challenges arise in analyzing pH-dependent degradation products?
Answer:
Under acidic/basic conditions, ester hydrolysis generates dicarboxylic acid or lactone byproducts. Methods:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
